molecular formula C11H14FNO2 B7806657 4-{[(3-fluorophenyl)methyl]amino}butanoic acid

4-{[(3-fluorophenyl)methyl]amino}butanoic acid

Cat. No.: B7806657
M. Wt: 211.23 g/mol
InChI Key: YISPWFBAZZTJCE-UHFFFAOYSA-N
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Description

4-{[(3-fluorophenyl)methyl]amino}butanoic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a butanoic acid backbone with a 3-fluorobenzylamino substituent, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-fluorophenyl)methyl]amino}butanoic acid typically involves the reaction of 3-fluorobenzylamine with butanoic acid derivatives. One common method is the amidation reaction, where 3-fluorobenzylamine is reacted with butanoic acid or its activated derivatives, such as butanoyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-fluorophenyl)methyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-{[(3-fluorophenyl)methyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(3-fluorophenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorobenzyl)amino]butanoic acid
  • 4-[(3-Bromobenzyl)amino]butanoic acid
  • 4-[(3-Methylbenzyl)amino]butanoic acid

Uniqueness

4-{[(3-fluorophenyl)methyl]amino}butanoic acid is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15/h1,3-4,7,13H,2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISPWFBAZZTJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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